molecular formula C32H32F2N4O6 B605775 Velsecorat CAS No. 1196509-60-0

Velsecorat

Cat. No. B605775
CAS RN: 1196509-60-0
M. Wt: 606.6 g/mol
InChI Key: ZZWJKLGCDHYVMB-XGBAOLAVSA-N
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Description

AZD7594 is a novel non-steroidal, potent, and selective glucocorticoid receptor modulator. It is currently being developed as an inhaled treatment for asthma and chronic obstructive pulmonary disease. Unlike traditional corticosteroids, AZD7594 aims to provide an improved risk-benefit profile by reducing inflammation with fewer adverse effects .

Scientific Research Applications

AZD7594 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Safety and Hazards

Inhaled Velsecorat was found to be safe and well tolerated up to and including the highest dose tested (1872 μg) . It was evaluated in a study comprising two parts, a single ascending dose part and a multiple ascending dose part .

Future Directions

Velsecorat continues to show promising outcomes in future studies in patients, and it may comprise a new option in the available range of inhaled anti-inflammatory agents for the treatment of respiratory diseases such as asthma .

Mechanism of Action

AZD7594 exerts its effects by selectively modulating the glucocorticoid receptor. This modulation reduces inflammation in the lungs, improving lung function and asthma-related symptoms. The molecular targets and pathways involved include the glucocorticoid receptor and associated signaling pathways .

Biochemical Analysis

Biochemical Properties

Velsecorat plays a significant role in biochemical reactions by selectively modulating the glucocorticoid receptor. It interacts with the glucocorticoid receptor in the lung, leading to the suppression of inflammatory responses. This compound does not significantly affect other steroid hormone receptors such as the progesterone receptor, mineralocorticoid receptor, androgen receptor, or estrogen receptors (ERα and ERβ) . This selective interaction helps to reduce the systemic side effects commonly associated with corticosteroids.

Cellular Effects

This compound influences various cellular processes, particularly in the context of inflammation. It suppresses airway inflammation by reducing the number of eosinophils in the bronchoalveolar lavage fluid . This suppression of inflammation leads to an improvement in lung function and a reduction in asthma symptoms. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the glucocorticoid receptor .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the glucocorticoid receptor, which leads to the activation or repression of target genes involved in inflammatory responses. This compound exerts its effects by inhibiting the transcription of pro-inflammatory genes and promoting the expression of anti-inflammatory genes . This modulation of gene expression results in a reduction of inflammation and improvement in respiratory function.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown dose-dependent effects on markers of glucocorticoid activity. It demonstrates dose-proportional plasma exposure and low accumulation, with a terminal half-life of 25-31 hours following repeated dosing . This compound is stable and well-tolerated in both in vitro and in vivo studies, with no significant time-dependent pharmacokinetics observed .

Dosage Effects in Animal Models

In animal models, this compound exhibits a dose-related suppression of airway inflammation and the late asthmatic response . Higher doses of this compound are required to achieve similar efficacy to traditional corticosteroids, but with fewer systemic side effects . At high doses, this compound may cause systemic side effects such as loss of body weight and inhibition of bone growth plate thickness .

Metabolic Pathways

This compound is metabolized primarily through O-dealkylation of the indazole ether followed by sulfate conjugation, forming the M1 metabolite . The compound is substantially metabolized, with no unchanged this compound recovered in excreta, suggesting that biliary excretion is the main elimination route .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through inhalation. It has a high plasma clearance and a large volume of distribution at steady state . The compound is absorbed into the bloodstream and distributed to target tissues, where it exerts its anti-inflammatory effects .

Subcellular Localization

This compound localizes to specific subcellular compartments where it interacts with the glucocorticoid receptor. This interaction leads to the modulation of gene expression and suppression of inflammatory responses . The subcellular localization of this compound is crucial for its selective action and reduced systemic side effects.

Preparation Methods

The preparation of AZD7594 involves a collaborative approach to route design, employing various technology platforms. This includes high-throughput salt formation, solubility and chemical reaction screening, process analytical techniques, and factorial experimental design. These methods help in rapidly selecting a commercial manufacturing route . The selected route is currently undergoing further process development and optimization for future manufacturing campaigns .

Chemical Reactions Analysis

AZD7594 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include high-throughput salt formation and solubility screening . The major products formed from these reactions are optimized for the desired therapeutic effects.

Comparison with Similar Compounds

AZD7594 is unique compared to other similar compounds due to its non-steroidal nature and selective glucocorticoid receptor modulation. Similar compounds include:

    Budesonide: A corticosteroid used in the treatment of asthma.

    Fluticasone: Another corticosteroid used for similar purposes.

    Mometasone: A corticosteroid used in the treatment of inflammatory conditions.

Unlike these corticosteroids, AZD7594 aims to provide similar therapeutic benefits with a reduced risk of adverse effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Velsecorat involves the condensation of two key starting materials, 2,4-dichlorobenzaldehyde and 2-amino-2-methylpropanol, followed by a series of reactions to form the final product.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "2-amino-2-methylpropanol" ], "Reaction": [ "Step 1: Condensation of 2,4-dichlorobenzaldehyde and 2-amino-2-methylpropanol in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide to form an imine intermediate.", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.", "Step 3: Protection of the amine using a protecting group such as tert-butyloxycarbonyl (BOC) or benzyl to prevent unwanted reactions.", "Step 4: Dehydration of the protected amine using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form an imine intermediate.", "Step 5: Reduction of the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the final product, Velsecorat." ] }

CAS RN

1196509-60-0

Molecular Formula

C32H32F2N4O6

Molecular Weight

606.6 g/mol

IUPAC Name

3-[5-[(1S,2R)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-[(3R)-oxolan-3-yl]benzamide

InChI

InChI=1S/C32H32F2N4O6/c1-19(36-31(40)32(2,33)34)29(20-6-9-27-28(16-20)43-13-12-42-27)44-25-7-8-26-22(15-25)17-35-38(26)24-5-3-4-21(14-24)30(39)37-23-10-11-41-18-23/h3-9,14-17,19,23,29H,10-13,18H2,1-2H3,(H,36,40)(H,37,39)/t19-,23-,29-/m1/s1

InChI Key

ZZWJKLGCDHYVMB-XGBAOLAVSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)N[C@@H]6CCOC6)NC(=O)C(C)(F)F

SMILES

CC(C(C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)NC6CCOC6)NC(=O)C(C)(F)F

Canonical SMILES

CC(C(C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)NC6CCOC6)NC(=O)C(C)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD-7594;  AZD 7594;  AZD7594;  AZ13189620;  AZ-13189620;  AZ 13189620;  velsecoratum;  velsecorat.

Origin of Product

United States

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